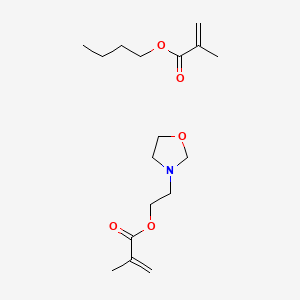
Butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is a compound that belongs to the class of esters and oxazolidines. This compound is known for its unique chemical structure, which combines the properties of both esters and oxazolidines, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with butanol and 2-(1,3-oxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or oxazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active molecules, while the oxazolidine moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar ester structure but lacks the oxazolidine moiety.
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Contains a dimethylamino group instead of the oxazolidine ring.
2-Methylprop-2-enoic acid: The parent acid of the ester, without the ester or oxazolidine groups.
Uniqueness
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of ester and oxazolidine functionalities. This dual functionality imparts unique chemical and physical properties, making it versatile for various applications in research and industry .
Propiedades
Número CAS |
39935-66-5 |
|---|---|
Fórmula molecular |
C17H29NO5 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3.C8H14O2/c1-8(2)9(11)13-6-4-10-3-5-12-7-10;1-4-5-6-10-8(9)7(2)3/h1,3-7H2,2H3;2,4-6H2,1,3H3 |
Clave InChI |
ZWAIZHVDXFAEDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCN1CCOC1 |
Números CAS relacionados |
39935-66-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

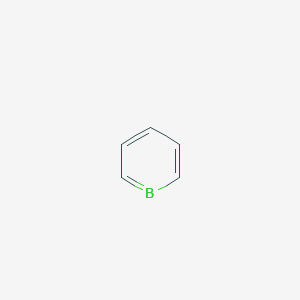
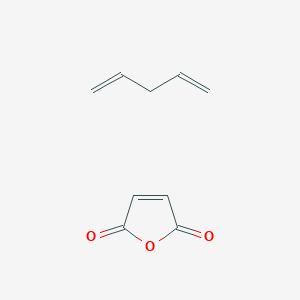
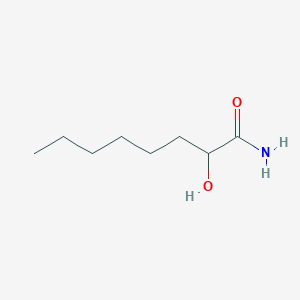
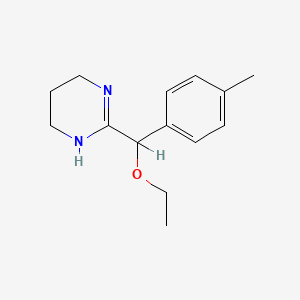
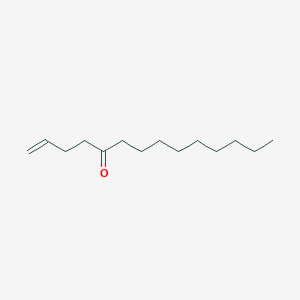
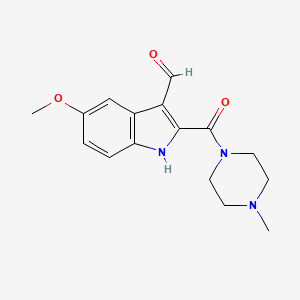

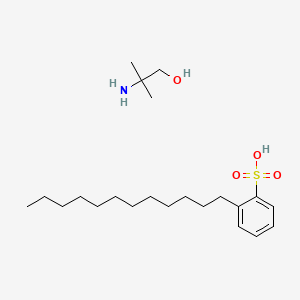
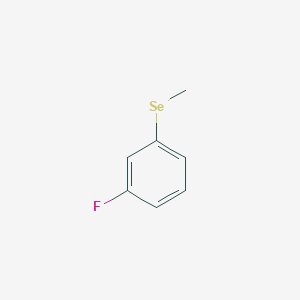
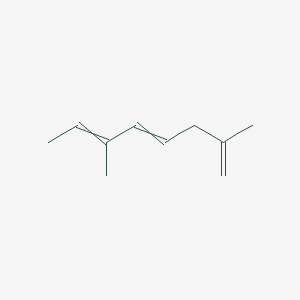
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
